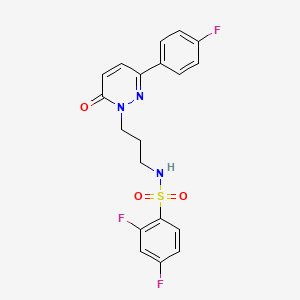
2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16F3N3O3S and its molecular weight is 423.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phosphatidylinositol 3-Kinase Inhibitors for Pulmonary Conditions
The compound and its analogs have been evaluated for their potential in treating idiopathic pulmonary fibrosis and cough. The broad-spectrum phosphatidylinositol 3-kinase inhibitors, closely related to the compound , have shown promise in in vitro studies supporting their utility for these conditions. GSK-2126458, a related compound, has entered a Phase I study for idiopathic pulmonary fibrosis, indicating a significant interest in this class of molecules for pulmonary diseases (Norman, 2014).
Cyclooxygenase-2 Inhibitors for Inflammation
A series of compounds incorporating the benzenesulfonamide moiety, including the one , has been synthesized to evaluate their inhibitory activities on cyclooxygenase enzymes. Specifically, these studies have aimed at identifying potent and selective COX-2 inhibitors, with fluorine substitution on the benzenesulfonamide moiety enhancing both selectivity and potency. This research underscores the compound's potential application in developing anti-inflammatory medications (Pal et al., 2003).
Carbonic Anhydrase Inhibitors for Medical Applications
Research into derivatives of benzenesulfonamide, closely related to the focal compound, has demonstrated significant potential as carbonic anhydrase inhibitors. These inhibitors play crucial roles in managing conditions like glaucoma, edema, and certain neurological disorders. The studies highlight the compound's relevance in exploring new treatments for these conditions through the modulation of carbonic anhydrase activity (Gul et al., 2016).
Antiviral Research
Although not directly related to the specific chemical entity , antiviral drug discovery efforts have encompassed the exploration of sulfonamide compounds for their potential utility in treating viral infections. This broader research context suggests the potential utility of sulfonamide derivatives, including the compound of interest, in the development of antiviral agents (De Clercq, 2009).
Fluorination Reactions and Fluorochemical Studies
Investigations into the fluorination reactions and stability of fluorochemicals, including those related to the target compound, shed light on their applications in synthesizing fluorinated materials. These materials are pivotal in various industrial and pharmaceutical applications, demonstrating the compound's relevance in the synthesis of novel fluorinated entities (Schultz et al., 2006).
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-14-4-2-13(3-5-14)17-7-9-19(26)25(24-17)11-1-10-23-29(27,28)18-8-6-15(21)12-16(18)22/h2-9,12,23H,1,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKENUYZTAWXKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2673790.png)

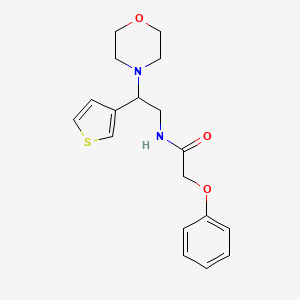
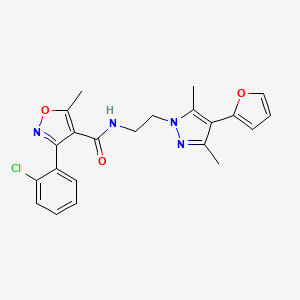
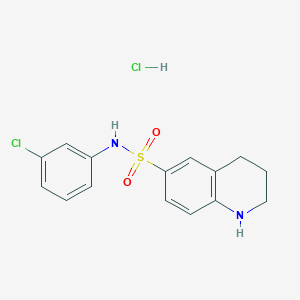
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2673797.png)
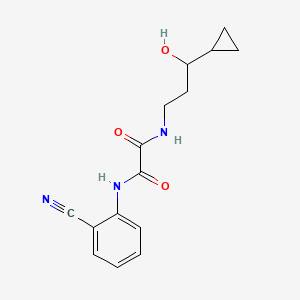


![4-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6,7-dimethoxyquinoline](/img/structure/B2673807.png)
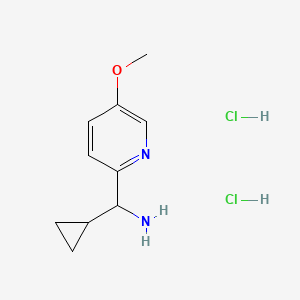
![3-[(2-chlorobenzyl)amino]-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one](/img/structure/B2673809.png)
![3-Fluorosulfonyloxy-5-[[(3S,4R)-3-methoxyoxan-4-yl]carbamoyl]pyridine](/img/structure/B2673810.png)

